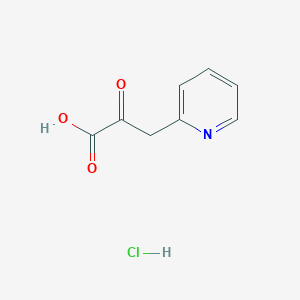
2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H7NO3 . It is also known as 3-(pyridin-3-yl)pyruvic acid, 3-Pyridinepropanoic acid, α-oxo-, and 2-oxo-3-(pyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 338.8±25.0 °C and its predicted density is 1.334±0.06 g/cm3 . The pKa value is predicted to be 2.09±0.54 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
Research on related pyridine compounds and derivatives shows a variety of chemical properties and reactivities that could inform the understanding of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. For instance, the study of Ru complexes highlights the acid-base properties and redox characteristics of related systems, which could suggest potential catalytic or redox applications for this compound in fields like water oxidation, oxygen reduction, or even in the formation of oxo-bridged dimers (Moyer & Meyer, 1981).
Catalytic Applications
Surface and catalytic properties of materials like Yttrium Oxide, when investigated through the reactions of pyridine, show the presence of Bronsted acid, Lewis acid, and basic sites. This implies that this compound could potentially be explored for its surface and catalytic properties, possibly in heterogeneous catalysis or as a catalyst support material, given its pyridine component (Hussein & Gates, 1998).
Biological and Pharmacological Activities
The diverse biological and pharmacological activities exhibited by 3-cyano-2-oxa-pyridines, such as antimicrobial, antidepressant, and anticancer activities, suggest that this compound could also have significant potential in medicinal chemistry and drug development. Its structural features may lend it properties useful in cancer therapy, diabetes, obesity control, or as cardiotonic agents (Bass et al., 2021).
Environmental Applications
Studies on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicate that pyridine derivatives can be effectively removed from water, highlighting potential environmental applications of this compound in water treatment and purification processes. The generation of hydroxyl radicals and the subsequent degradation of pyridine compounds suggest that similar compounds could be targets for advanced oxidation processes (Li et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-3-pyridin-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVVKDSOFNBAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)


